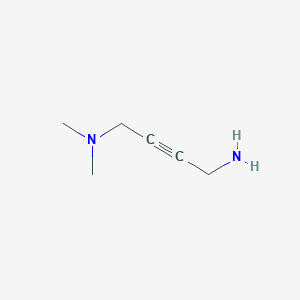
N,N-二甲基-1,4-二氨基-2-丁炔
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-1,4-diamino-2-butyne (DMDB) is an organic compound that belongs to the alkyne family containing two amine groups. It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-1,4-diamino-2-butyne consists of 12 Hydrogen atoms, 6 Carbon atoms, and 2 Nitrogen atoms . The molecular weight is calculated to be 112.176 .Physical And Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl-1,4-diamino-2-butyne include a molecular weight of 112.176 . Other properties such as boiling point, density, and refractive index are not available for this specific compound, but similar compounds have these properties listed .科学研究应用
Synthons for Various Heterocycles
N,N-dimethyl enaminones, which are structurally similar to N,N-dimethyl-1,4-diamino-2-butyne, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and fused heterocyclic derivatives . This makes them valuable in the synthesis of complex organic molecules.
Biomedical Applications
The N,N-dimethyl analogues have proven to be of biological interest and provide an access to a new class of biologically active heterocyclic compounds for biomedical applications . This could potentially lead to the development of new drugs and therapies.
Transformation of Trichloroethene (TCE)
N,N-dimethyl-1,4-phenylenediamine oxalate, a compound similar to N,N-dimethyl-1,4-diamino-2-butyne, has been used to study the transformation of trichloroethene (TCE), a common industrial solvent . This could have implications for environmental remediation efforts.
Preparation of Arenesulfonamide Derivatives
N,N-dimethyl-1,4-diamino-2-butyne could potentially be used in the preparation of arenesulfonamide derivatives of 3,5-diamino-1,2,4-triazole, which are precursors of N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)arenesulfonamides . These compounds have shown important herbicidal and antibacterial activities.
Absorption-Emission Characteristics Study
The absorption-emission characteristics of compounds similar to N,N-dimethyl-1,4-diamino-2-butyne have been studied in different solvents of varying polarity . This could provide valuable information about the photophysical properties of these compounds.
属性
IUPAC Name |
N',N'-dimethylbut-2-yne-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8(2)6-4-3-5-7/h5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCNCLOIEKNIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminobut-2-yn-1-yl)dimethylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

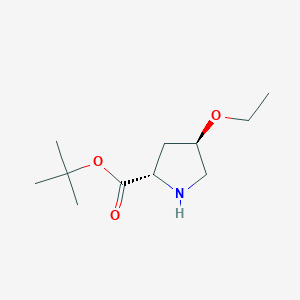
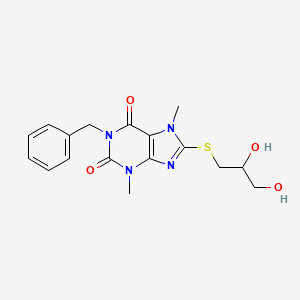
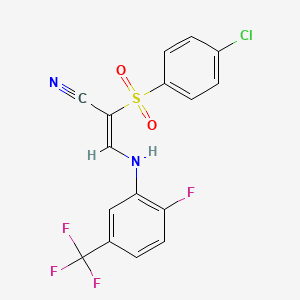
![4-(2-ethoxybenzoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2655952.png)
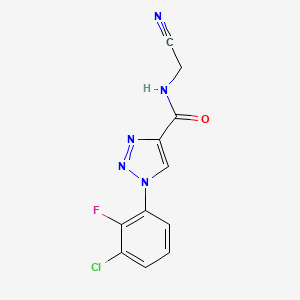


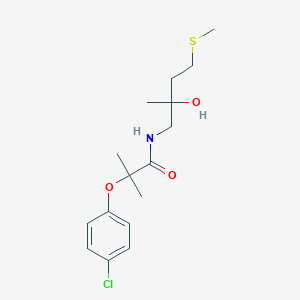
![2-({1-[6-(Dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2655960.png)
![1-[1-(Benzenesulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2655961.png)
![methyl 3-{[({1-[3-(anilinocarbonyl)phenyl]-1H-imidazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2655962.png)
![4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2655964.png)
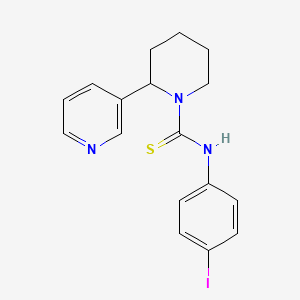
![Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate](/img/structure/B2655968.png)